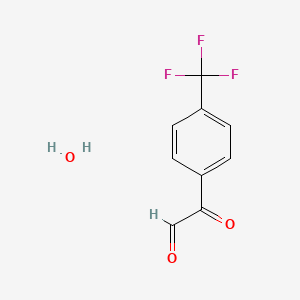4-Trifluoromethylphenylglyoxal hydrate
CAS No.: 101906-05-2; 1049746-22-6; 1736-56-7
Cat. No.: VC5854274
Molecular Formula: C9H7F3O3
Molecular Weight: 220.147
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101906-05-2; 1049746-22-6; 1736-56-7 |
|---|---|
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.147 |
| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate |
| Standard InChI | InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 |
| Standard InChI Key | XFHIKQUDYLBELB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
4-Trifluoromethylphenylglyoxal hydrate possesses the molecular formula C₉H₅F₃O₂·xH₂O, where denotes variable hydration states. The anhydrous form has a molecular weight of 202.13 g/mol . Its structure comprises a phenyl ring with a trifluoromethyl (-CF₃) group at the para position and two adjacent carbonyl groups (glyoxal moiety), which render it highly reactive in nucleophilic addition reactions . The InChI key (BGOMXTCPIUNFKR-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1C(=O)C=O)C(F)(F)F) confirm the spatial arrangement of these functional groups .
CAS Registry Number Discrepancies
A notable inconsistency exists in the literature regarding its CAS registry number:
These discrepancies may arise from variations in hydration states, database errors, or differing nomenclature conventions. Researchers must verify the compound’s identity through analytical methods such as NMR or mass spectrometry when sourcing materials.
Physical and Chemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Appearance | Solid, crystalline | |
| Melting Point | 87–89°C | |
| Molecular Weight | 202.13 g/mol (anhydrous) | |
| Purity (Commercial) | 95%–97% |
The compound’s pale pink coloration, noted in some supplier descriptions, likely stems from trace impurities rather than intrinsic properties . Its hydrate form enhances water solubility compared to the anhydrous variant, though quantitative solubility data remain unreported in available literature.
Reactivity and Functional Group Behavior
The glyoxal moiety’s electrophilic carbonyl groups facilitate reactions with nucleophiles such as amines and thiols, enabling applications in heterocyclic synthesis . The -CF₃ group exerts a strong electron-withdrawing effect, stabilizing intermediates in substitution reactions and modulating the compound’s bioavailability in pharmacological contexts .
Synthesis and Production
Industrial Synthesis Routes
While detailed synthetic protocols are proprietary, the compound is typically derived from 4-trifluoromethylacetophenone via oxidation followed by hydration. For example:
-
Oxidation: Using selenium dioxide (SeO₂) to convert the methyl group to a glyoxal moiety.
-
Hydration: Treatment with aqueous acidic conditions to yield the hydrate form.
Suppliers such as Matrix Scientific and Thermo Scientific emphasize batch-to-batch consistency, with purity levels exceeding 95% .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing trifluoromethyl-substituted heterocycles, which are prevalent in antiviral and anticancer agents . For instance, its reaction with thioureas generates thiazolidinone derivatives, a class of molecules with documented antimicrobial activity.
Material Science
In polymer chemistry, the glyoxal group participates in cross-linking reactions, enhancing the thermal stability of resins . The -CF₃ group’s hydrophobicity also makes it valuable in designing water-repellent coatings.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Phenylglyoxal | C₈H₆O₂ | Lacks -CF₃ group; lower lipophilicity |
| 4-Chlorophenylglyoxal | C₈H₅ClO₂ | -Cl substituent; altered reactivity |
| 2-Trifluoromethylphenylglyoxal | C₉H₅F₃O₂ | -CF₃ at meta position; steric effects |
The para-substituted -CF₃ group in 4-trifluoromethylphenylglyoxal hydrate optimizes electronic effects for applications requiring stable charge distribution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume